Isoschaftoside, a C-glycosyl flavonoid extracted from the root exudates of Desmodium uncinatum, has been the subject of research for its potential anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory mediators in microglia, which are immune cells in the brain that play a role in both defending against infection and contributing to neuroinflammation [].
Specifically, research demonstrates that isoschaftoside inhibits the activation of specific pathways (ERK1/2/mTOR and HIF-1α) involved in inflammatory responses within microglia []. This leads to the downregulation of pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. These findings suggest that isoschaftoside may be a promising candidate for the prevention or treatment of neurodegenerative diseases associated with neuroinflammation, such as Alzheimer's disease and Parkinson's disease [].
Isoschaftoside is a C-glycosylflavonoid, specifically an apigenin derivative, characterized by its unique structure comprising two sugar moieties: α-L-arabinopyranose at the C-6 position and β-D-glucopyranose at the C-8 position of the flavonoid backbone. Its molecular formula is C26H28O14, and it appears as an amorphous yellow solid . Isoschaftoside has been isolated from various plant sources, notably from the root exudates of Desmodium uncinatum, where it plays a significant role in allelopathy against parasitic plants like Striga spp. .
Isoschaftoside demonstrates a range of biological activities:
The biosynthesis of isoschaftoside involves sequential glucosylation and arabinosylation processes. The enzymes responsible for these modifications are homologous but functionally distinct . Laboratory synthesis can also be achieved through chemical glycosylation techniques, although specific protocols are less documented in literature.
Isoschaftoside has several applications:
Studies have indicated that isoschaftoside interacts significantly with various biological pathways:
These interactions highlight its multifaceted roles in biological systems.
Isoschaftoside shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Schaftoside | C-glycosylflavonoid | Contains glucose at C-6 instead of arabinose |
Apigenin | Flavone | Lacks sugar moieties; serves as aglycone |
Luteolin | Flavone | Different sugar substitutions; more widespread in plants |
Rutin | O-glycosylflavonoid | Contains a rhamnose sugar; different glycosylation pattern |
Isoschaftoside's unique combination of sugars (α-L-arabinopyranose and β-D-glucopyranose) distinguishes it from other flavonoids, particularly in its allelopathic function against parasitic plants and its specific biological activities.
Isoschaftoside is a trihydroxyflavone derivative with the IUPAC name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one . Its molecular formula is C₂₆H₂₈O₁₄, with a molecular weight of 564.5 g/mol . Key identifiers include:
Parameter | Value |
---|---|
CAS Registry Number | 52012-29-0 |
PubChem CID | 3084995 |
CHEBI ID | CHEBI:75589 |
Synonyms | Isoshaftoside, 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranosylapigenin |
This compound is found in plants such as Desmodium uncinatum, Camellia sinensis, and Glycine max .
Isoschaftoside features C-glycosidic linkages at positions 6 and 8 of the apigenin backbone:
This arrangement distinguishes it from Schaftoside, which has the glucosyl and arabinosyl groups reversed (6-β-D-glucosyl and 8-α-L-arabinosyl) . The stereochemistry of the sugar residues is critical for biological activity, as C-glycosides exhibit enhanced stability compared to O-glycosides .
While direct crystallographic data for Isoschaftoside is limited, X-ray crystallography has been pivotal in studying related C-glycosyltransferases (CGTs) involved in its biosynthesis. For example, the crystal structure of SbCGTb (a UDP-glucose transferase) revealed active-site residues critical for C-glycosylation specificity . Key insights include:
Table 2: Structural Features of Isoschaftoside and Schaftoside
Isoschaftoside and Schaftoside are positional isomers differing in sugar arrangement. This structural variation impacts their interactions with biological targets. For example:
The biosynthesis of isoschaftoside follows a sequential two-step di-carbon-glycosylation pathway that is catalyzed by a pair of homologous but functionally distinct carbon-glycosyltransferases designated as CGTa and CGTb [4] [6]. This mechanism represents a fundamental departure from single-step glycosylation processes and demonstrates remarkable enzymatic specificity in plant secondary metabolism [4].
The initial step involves CGTa enzymes, which catalyze the carbon-glucosylation of 2-hydroxyflavanone aglycones using uridine 5'-diphosphate glucose as the sugar donor [4] [6]. These enzymes exhibit high catalytic efficiency with kinetic parameters demonstrating a catalytic efficiency value of 1.529 ± 0.160 μM⁻¹s⁻¹ for Scutellaria baicalensis CGTa with 2-hydroxynaringenin and uridine 5'-diphosphate glucose, which is 2,316 times higher than its efficiency with the di-glycoside substrate [4]. The CGTa enzymes show remarkable substrate specificity, converting 2-hydroxynaringenin into its mono-carbon-glucoside intermediate but demonstrating negligible activity toward further glycosylation steps [4].
The second enzymatic step employs CGTb enzymes, which exhibit preferential selectivity for uridine 5'-diphosphate arabinose as the sugar donor and catalyze the carbon-arabinosylation of the mono-carbon-glucoside intermediate [4] [6]. The catalytic efficiency of Scutellaria baicalensis CGTb with 2-hydroxynaringenin mono-carbon-glucoside and uridine 5'-diphosphate arabinose reaches 0.128 ± 0.012 μM⁻¹s⁻¹, representing a 213-fold increase compared to its activity with the initial aglycone substrate [4]. This sequential mechanism ensures the precise placement of different sugar residues at specific positions on the flavonoid backbone [4].
Table 1: Enzymatic Kinetic Parameters for Isoschaftoside Biosynthesis
Enzyme | Substrate | Sugar Donor | Catalytic Efficiency (μM⁻¹s⁻¹) | Relative Activity |
---|---|---|---|---|
SbCGTa | 2-hydroxynaringenin | UDP-Glucose | 1.529 ± 0.160 | 2,316× higher |
SbCGTa | Mono-C-glucoside | UDP-Glucose | 0.00066 | Baseline |
SbCGTb | Mono-C-glucoside | UDP-Arabinose | 0.128 ± 0.012 | 213× higher |
SbCGTb | 2-hydroxynaringenin | UDP-Arabinose | 0.0006 | Baseline |
The molecular basis for the distinct catalytic properties of CGTa and CGTb enzymes has been elucidated through crystallographic analysis, revealing significant structural differences in 11 amino acid residues around the active site pocket [4]. These differences affect the shape and electrostatic properties of the substrate-binding region, with key residues including threonine-serine 144 sequences that serve as molecular markers for CGTa identification [4]. Site-directed mutagenesis experiments have demonstrated that reciprocal exchange of these critical amino acids can switch the functional specificity between CGTa and CGTb enzymes [4].
The two-step di-carbon-glycosylation pathway for isoschaftoside biosynthesis demonstrates remarkable evolutionary conservation across diverse plant lineages, representing a general mechanism present in higher plants [4] [6]. Transcriptome analysis of 1,163 plant species from 487 families has revealed the presence of homologous CGTa and CGTb gene sequences in 119 different plant species, indicating widespread distribution of this biosynthetic pathway [4].
Phylogenetic analysis reveals distinct clustering patterns between monocotyledonous and dicotyledonous plants in their CGTa and CGTb gene relationships [4]. In monocots, including Oryza sativa and Zea mays, the CGTa genes cluster together separately from CGTb genes across different species [4]. Conversely, in dicotyledonous plants, the CGTa and CGTb genes from individual species tend to cluster together, suggesting different evolutionary trajectories between these major plant groups [4].
Table 2: Distribution of CGT Genes Across Plant Families
Plant Group | Total Species Analyzed | Species with CGT Genes | Percentage | Representative Families |
---|---|---|---|---|
Angiosperms | 692 | 370 | 53.5% | Fabaceae, Poaceae, Asteraceae |
Gymnosperms | 101 | 29 | 28.7% | Pinaceae, Cupressaceae |
Dicots | 420 | 285 | 67.9% | Scutellaria, Glycyrrhiza |
Monocots | 272 | 85 | 31.3% | Oryza, Zea |
The conservation of this pathway is further supported by functional characterization of CGTa and CGTb enzymes from seven different plant species, including both monocots and dicots [4] [6]. These enzymes maintain their distinct catalytic specificities across taxonomic boundaries, with CGTa enzymes consistently catalyzing carbon-glucosylation and CGTb enzymes performing carbon-arabinosylation reactions [4]. The amino acid sequence identity between CGTa and CGTb enzymes within the same plant species ranges from 49-68%, while maintaining functional divergence [4].
Molecular dating analyses suggest that the divergence between monocotyledonous and dicotyledonous plants occurred approximately 200 million years ago [12], indicating that the CGTa/CGTb system represents an ancient biochemical innovation that predates major angiosperm diversification events. The widespread distribution of isoschaftoside across 184 plant species from 39 families further supports the evolutionary significance of this biosynthetic pathway [4].
The transcriptional regulation of isoschaftoside biosynthetic pathways involves sophisticated gene expression control mechanisms that coordinate the activity of multiple enzymatic steps [4] [26]. Research has identified specific transcription factors belonging to the WRKY family that play crucial roles in modulating the expression of carbon-glycosyltransferase genes involved in isoschaftoside production [26].
Weighted gene co-expression network analysis has revealed that 16 WRKY transcription factors, including 2 Group I and 14 Group II members, exhibit co-expression patterns with Grona styracifolia carbon-glycosyltransferase genes [26]. Among these, GsWRKY95 has been identified as a key regulatory element that binds to W-box sequences in the promoter region of carbon-glycosyltransferase genes, activating their transcriptional expression [26].
The organization of isoschaftoside biosynthetic genes demonstrates characteristics typical of plant biosynthetic gene clusters, where functionally related genes are physically clustered on chromosomes to facilitate coordinated regulation [22]. These clusters undergo tandem gene duplication events, resulting in expanded gene families that contribute to enhanced metabolite production capacity [15]. In Grona styracifolia, carbon-glycosyltransferase genes, chalcone synthase genes, and 2-hydroxyisoflavanone dehydratase genes have undergone such duplication events [15].
Table 3: Transcriptional Regulation Elements in Isoschaftoside Biosynthesis
Regulatory Element | Gene Target | Function | Plant Species | Expression Pattern |
---|---|---|---|---|
GsWRKY95 | GsCGT | Transcriptional activation | Grona styracifolia | Co-expressed |
GsWRKY44 | GsCGT | Transcriptional regulation | Grona styracifolia | Tissue-specific |
Group II WRKYs | Multiple CGTs | Coordinated expression | Grona styracifolia | Stress-responsive |
Temporal expression analysis demonstrates that carbon-glycosyltransferase gene expression levels correlate strongly with isoschaftoside accumulation patterns in plant tissues [4]. In Scutellaria baicalensis, the expression of both CGTa and CGTb genes peaks during specific developmental stages, coinciding with maximum isoschaftoside content in leaves [4]. This coordinated temporal regulation ensures efficient metabolite production during periods of heightened biosynthetic activity [4].
Epigenetic modifications also contribute to the regulation of isoschaftoside biosynthetic gene clusters [19]. Three-dimensional chromosome conformation analysis reveals that biosynthetic gene clusters exist within specialized topological domains that facilitate coordinated expression [19]. Active clusters relocate away from the nuclear periphery and assume compact conformations, while silenced clusters associate with heterochromatic regions [19].
Isoschaftoside production serves as a critical component of plant defense strategies against both biotic and abiotic stress conditions [4] [7] [27]. The compound functions as an allelopathic agent, demonstrating significant inhibitory activity against parasitic plants such as Striga hermonthica, with effective concentrations ranging from 10-100 nanomolar in hydroponic systems [7].
Under biotic stress conditions, isoschaftoside accumulation increases substantially in response to pathogen attack and herbivore feeding [4]. In rice plants, isoschaftoside content increases by approximately 40% within 6-24 hours following penetration by the rice blast fungus Magnaporthe oryzae [4]. Similarly, brown planthopper infestation triggers significant elevation in isoschaftoside levels, suggesting an active role in insect resistance mechanisms [4].
Abiotic stress factors, including drought, ultraviolet radiation, and temperature extremes, stimulate enhanced isoschaftoside biosynthesis through activation of stress-responsive transcriptional networks [4] [25]. The production of reactive oxygen species during stress conditions serves as a signaling mechanism that upregulates the expression of carbon-glycosyltransferase genes [25]. This stress-induced production represents a metabolic reallocation strategy where plants redirect resources from primary metabolism toward specialized defense compound synthesis [25].
Table 4: Stress-Induced Changes in Isoschaftoside Production
Stress Type | Plant Species | Time Course | Fold Increase | Mechanism |
---|---|---|---|---|
Fungal infection | Oryza sativa | 6-24 hours | 1.4× | Pathogen recognition |
Herbivore feeding | Oryza sativa | 24-48 hours | Variable | Damage signaling |
Drought stress | Triticum aestivum | 48-72 hours | 2.1× | Osmotic adjustment |
UV radiation | Oryza sativa | 12-24 hours | 1.8× | DNA protection |
The molecular mechanisms underlying stress-induced isoschaftoside production involve complex signaling cascades that integrate multiple environmental cues [23] [27]. Reactive oxygen species generation triggers the activation of specific transcription factors that bind to stress-responsive elements in the promoter regions of biosynthetic genes [23]. Simultaneously, changes in hormone levels, particularly jasmonic acid and salicylic acid, modulate the expression of defense-related metabolic pathways [27].
Compartmentalization plays a crucial role in stress-induced isoschaftoside function, with the compound being transported to specific cellular locations where it can exert maximum protective effects [27]. The glycosylated structure of isoschaftoside enhances its solubility and facilitates transport through plant vascular systems, enabling systemic defense responses [27]. This systemic signaling capacity allows plants to prepare distant tissues for potential stress exposure based on localized damage signals [11].